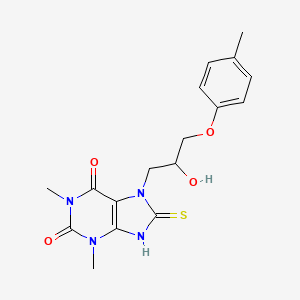

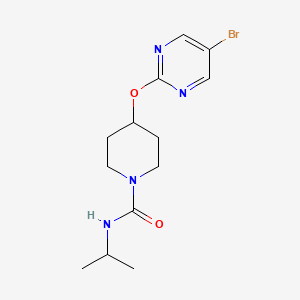

7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-mercapto-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

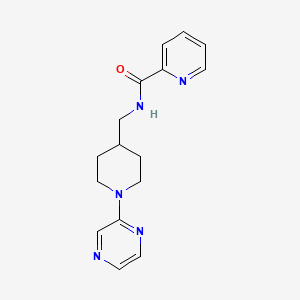

The compound appears to be a derivative of the purine family, which is a vital class of heterocyclic aromatic organic compounds. Purines, including the well-known adenine and guanine, are key components of nucleic acids and play a significant role in the energy systems of cells, protein synthesis, and cell signaling.

Synthesis Analysis

The synthesis of purine derivatives can be complex, involving multiple steps to introduce various functional groups into the purine ring system. In the first paper, an improved synthesis method for 7-substituted pyrrolo[3,2-d]pyrimidines is described. This method involves a base-catalyzed condensation, followed by catalytic reduction, guanylation, and ring closure to form the pyrrolo[3,2-d]pyrimidine ring system . Although the target compound is not directly synthesized in this paper, the described methodology could potentially be adapted for its synthesis by modifying the aldehyde used in the initial condensation step.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a fused pyrimidine and imidazole ring. The specific substituents on the purine ring, such as the 2-hydroxy-3-(p-tolyloxy)propyl and 8-mercapto groups, would influence the compound's reactivity and interaction with biological molecules. The presence of a mercapto group (thiol) suggests potential for redox reactions or metal ion coordination .

Chemical Reactions Analysis

The chemical reactivity of purine derivatives is influenced by the substituents attached to the ring system. The mercapto group in the 8-position is particularly reactive and can participate in the formation of disulfides or act as a nucleophile in substitution reactions. The hydroxy and tolyloxy groups may also engage in various chemical reactions, such as esterification or etherification .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of both hydrophobic (p-tolyloxy) and hydrophilic (hydroxy and mercapto) groups suggests that the compound could exhibit amphiphilic properties. The mercapto group could also confer a distinct odor to the compound and may be involved in redox chemistry, which could affect its stability and reactivity .

In the second paper, a related synthesis of imidazo[1,2,3-cd]purine derivatives is described. These compounds were obtained by intramolecular alkylation, starting from a nitrosopyrimidine derivative and proceeding through a series of reactions including hydrogenation, orthocarboxylate formation, and mesylation . While the target compound is not synthesized in this study, the methods used could provide insights into potential synthetic routes for the compound of interest.

Scientific Research Applications

Synthesis and Chemical Properties

7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-mercapto-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is involved in the synthesis of various heterocyclic compounds, demonstrating its utility in chemical research. For instance, it participates in the synthesis of thiopheno-quinizarine derivatives through cyclization processes in acidic mediums, leading to compounds like 4,11-dihydroxyanthra[2,3-b]thiophene-5,10-dione and its derivatives, which are synthesized via alkylation of hydroxyl groups or radical bromination methods (Sinkevich et al., 2007). Another study investigated the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, yielding various compounds depending on the reaction conditions, showcasing the compound's reactivity and potential for generating diverse chemical structures (Kremzer et al., 1981).

Structural Analysis and Molecular Design

The compound also serves as a base for structural analysis and molecular design, aiding in understanding molecular conformations and interactions. A study on 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, a closely related compound, revealed insights into its planar purine skeleton and the chair conformation of the morpholine ring, contributing to the field of crystallography and molecular architecture (Karczmarzyk et al., 1995).

Development of Novel Therapeutics

This compound is instrumental in the development of new therapeutic agents, particularly in synthesizing fused purine-diones and their derivatives with potential biological activities. The synthesis of [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione demonstrates its applicability in creating compounds with possible pharmacological properties (Hesek & Rybár, 1994).

properties

IUPAC Name |

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-10-4-6-12(7-5-10)25-9-11(22)8-21-13-14(18-16(21)26)19(2)17(24)20(3)15(13)23/h4-7,11,22H,8-9H2,1-3H3,(H,18,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKIRMNFSLCSAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=C(NC2=S)N(C(=O)N(C3=O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-mercapto-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2535015.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2535016.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2535019.png)

![N-(3,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2535029.png)

![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)

![2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535034.png)